Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-
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Overview
Description
N-((tert-butylperoxy)methyl)-N-methylaniline is an organic compound that features a peroxide group bonded to a tert-butyl group and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tert-butylperoxy)methyl)-N-methylaniline typically involves the reaction of tert-butyl hydroperoxide with N-methylaniline under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the peroxide bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N-((tert-butylperoxy)methyl)-N-methylaniline may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are crucial due to the reactive nature of peroxide compounds.
Chemical Reactions Analysis
Types of Reactions
N-((tert-butylperoxy)methyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Reduction of the peroxide bond can yield alcohols or other reduced products.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of radicals or oxidized derivatives.
Reduction: Alcohols or other reduced compounds.
Substitution: Functionalized aniline derivatives.
Scientific Research Applications
N-((tert-butylperoxy)methyl)-N-methylaniline has several applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((tert-butylperoxy)methyl)-N-methylaniline involves the generation of radicals through the homolysis of the peroxide bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Another peroxide compound with similar radical-generating properties.
tert-Butyl hydroperoxide: A simpler peroxide used in various oxidation reactions.
N-tert-butyl-N-methylaniline: Lacks the peroxide group but shares the aniline and tert-butyl moieties.
Uniqueness
N-((tert-butylperoxy)methyl)-N-methylaniline is unique due to the presence of both the peroxide and aniline functionalities, allowing it to participate in a wide range of chemical reactions and applications. Its ability to generate radicals makes it particularly valuable in polymer chemistry and organic synthesis.
Properties
CAS No. |
52866-87-2 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-(tert-butylperoxymethyl)-N-methylaniline |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-14-10-13(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
GAUOHPCOSNMDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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